molecular formula C12H16O3 B1611453 3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde CAS No. 123013-13-8

3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde

Cat. No. B1611453
M. Wt: 208.25 g/mol
InChI Key: BSOBIHUVDDETHG-UHFFFAOYSA-N
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Description

3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde is a chemical compound with the CAS Number: 123013-13-81. It is a mono-tert-butyl substituted 2-hydroxybenzaldehyde2. It is available in powder form and has a molecular weight of 208.261.



Synthesis Analysis

The synthesis of 3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde can be achieved using ethylbromide and 2-tert-butylphenol2. However, detailed experimental conditions and outcomes are not available in the search results.



Molecular Structure Analysis

The molecular structure of 3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde is represented by the formula C12H16O31. The InChI Code for this compound is 1S/C12H16O3/c1-12(2,3)10-6-9(15-4)5-8(7-13)11(10)14/h5-7,14H,1-4H31.



Chemical Reactions Analysis

Specific chemical reactions involving 3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde are not available in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of 3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde include a molecular weight of 208.261. It is a powder at room temperature1. However, the boiling point, melting point, and density are not available in the search results.


Scientific Research Applications

Synthesis and Compound Formation

In Complex Formation and Analysis

  • It is utilized in the formation of oxidovanadium(V) complexes. These complexes present the vanadium(V) center as the [VO]3+ cation. Structural features and supramolecular assemblies supported by hydrogen bonding in these complexes are notable, as well as their HOMO–LUMO energy gaps (Back et al., 2012).

As a Reactant in Chemical Reactions

  • The compound acts as a reactant in the synthesis of alkyl 3-aryloxypropenoates and alkyl 2-arylacrylates. This involves nucleophilic addition to alkyl propiolates, showcasing its versatility in organic synthesis (Yavari et al., 2005).

In the Formation of Metal Complexes

  • It is instrumental in creating copper(II) complexes. These complexes exhibit distinct voltammetric ligand-based oxidations, providing insights into electrochemical properties and potential applications in materials science (Sylvestre et al., 2005).

Antioxidant Activity

  • Derivatives of 3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde, like halogenated vanillin, have been synthesized and evaluated for antioxidant activity. This demonstrates its potential in developing compounds with antioxidant properties (Rijal et al., 2022).

In Luminescent and Structural Studies

  • The compound is used in luminescent and structural studies, such as in the synthesis of Schiff-base complexes with lanthanide metal ions, which exhibit photoluminescent properties. This is significant in the field of materials science, especially for the development of new luminescent materials (Wong et al., 2004).

Future Directions

The future directions for the use and study of 3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde are not available in the search results.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

3-tert-butyl-2-hydroxy-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,3)10-6-9(15-4)5-8(7-13)11(10)14/h5-7,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOBIHUVDDETHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437506
Record name 3-t-butyl-5-methoxysalicylaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde

CAS RN

123013-13-8
Record name 3-t-butyl-5-methoxysalicylaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-tert-butyl-2-hydroxy-5-methoxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into a 1 liter reactor thoroughly dried and purged with argon, 36.6 ml of an ether solution containing 110 mmol of ethylmagnesium bromide and 73.4 ml of ether were introduced. To the reactor, a solution containing 18.39 g (100 mmol) of 2-tert-butyl-4-methoxyphenol diluted with 90 ml of a THF was dropwise added at 0° C. over a period of 30 minutes, then the temperature of the system was slowly raised to room temperature, and the reaction solution was stirred at room temperature for 1 hour. Then, 350 ml of toluene was added, and the system was heated to 100° C. to distill off about 180 ml of a mixed solution of ether and THF, whereby an opaque white slurry was obtained. After the slurry was cooled to 50° C., 4.50 g (150 mmol) of paraformaldehyde and 21.0 ml (150 mmol) of triethylamine were added, followed by stirring at 80 to 90° C. for 1.5 hours. The reaction solution was allowed to cool to room temperature and then quenched with 10% hydrochloric acid. The organic layer was concentrated, and the solid precipitated was vacuum dried to obtain 11.66 g (yield: 56%) of 3-t-butyl-5-methoxysalicylaldehyde.
Quantity
110 mmol
Type
reactant
Reaction Step One
Name
Quantity
73.4 mL
Type
solvent
Reaction Step One
Quantity
18.39 g
Type
reactant
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Three
Quantity
21 mL
Type
reactant
Reaction Step Three
Name
Quantity
90 mL
Type
solvent
Reaction Step Four
Quantity
350 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
AM Guidote Jr, RL Reyes, R Kashihara, Y Kurusu… - 2014 - archium.ateneo.edu
Copper acetate and the ligands bis [3-(3-tert-butyl-2-hydroxy-5-methoxybenzylideneamino) phenyl] sulfone and bis [3-(3, 5-di-tert-butyl-2-hydroxybenzylideneamino) phenyl] sulfone …
Number of citations: 2 archium.ateneo.edu
JF Larrow, EN Jacobsen, Y Gao, Y Hong… - The Journal of …, 1994 - ACS Publications
… 3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde (5c). A stirred mixture of 2-tert-butyl-4-methoxyphenol (7.36 g, 40 mmol, 1.0 equiv), HMT (11.33 g, 80 mmol, 2.0 equiv), and acetic acid (…
Number of citations: 961 pubs.acs.org
JY Yang, SY Liu, IV Korendovych… - … Energy & Materials, 2008 - Wiley Online Library
… A vial containing a stir bar was charged with 14 (54.0 mg, 0.114 mmol) and 3-tert-butyl-2-hydroxy-5-methoxybenzaldehyde (52.2 mg, 0.251 mmol). Ethanol (2.0 mL) was added, the vial …
H Kanso, RM Clarke, A Kochem, H Arora… - Inorganic …, 2020 - ACS Publications
… The 3-tert-butyl-2-hydroxy-5-methoxybenzaldehyde (1.12 g, 5.40 mmol) max reacted with 1,3-diaminopropane (0.2 g, 2.70 mmol) in 10 mL of ethanol. The mixture was refluxed for 2 h, …
Number of citations: 41 pubs.acs.org
K Hyun, H Jin, WH Woo, H Shin, JH Lee, H Hwang… - Dyes and …, 2018 - Elsevier
A series of indium complexes with salen ligands bridged by aryl groups such as [Ar-{Ndouble bondCH(C 6 H 2 -3- t Bu-5-R)} 2 ]In-Me (Ar = 4,5-dimethyl-1,2-phenylene, 1,2-phenylene, …
Number of citations: 17 www.sciencedirect.com
R Kunert, C Philouze, F Berthiol, O Jarjayes… - Dalton …, 2020 - pubs.rsc.org
The sterically hindered salen ligands featuring biphenyl and tetramethyl putrescine linkers were synthesized and chelated to copper. The resulting complexes CuLbp,tBu, CuLbp,OMe, …
Number of citations: 14 pubs.rsc.org
O Rotthaus, V Labet, C Philouze, O Jarjayes, F Thomas - 2008 - Wiley Online Library
… added to a stirred solution of 3-tert-butyl-2-hydroxy-5-methoxybenzaldehyde (658 mg, 3.16 … added to a stirred solution of 3-tert-butyl-2-hydroxy-5-methoxybenzaldehyde (400 mg, 1.92 …
D Łowicki, J Watral, M Jelecki, W Bohusz, M Kwit - Tetrahedron, 2021 - Elsevier
Asymmetric protonation of ketone enolates is a convenient alternative to asymmetric alkylation of enolates that allows to convert racemic ketones into their optically active form. Here, we …
Number of citations: 4 www.sciencedirect.com
E Catalyst - J. Org. Chem, 1994 - chem.wisc.edu
The use of catalytic asymmetric reactions for the synthesis of highly enantiomerically enriched chiral compounds is of growing importance in organic chemistry and in the chemical …
Number of citations: 2 www2.chem.wisc.edu
F Michel, S Hamman, C Philouze, CP Del Valle… - Dalton …, 2009 - pubs.rsc.org
… way to HLq NO2 by using 3-tert-butyl-2-hydroxy-5-methoxybenzaldehyde. HL F and HLq … 3-Tert-butyl-2-hydroxy-5-methoxybenzaldehyde (208 mg, 1 mmol), 6-fluoro-quinolin-ylmethyl)-…
Number of citations: 9 pubs.rsc.org

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